molecular formula C6H6Br3N B3032650 2-Bromo-4-(bromomethyl)pyridine hydrobromide CAS No. 32938-44-6

2-Bromo-4-(bromomethyl)pyridine hydrobromide

Cat. No.: B3032650
CAS No.: 32938-44-6
M. Wt: 331.83
InChI Key: YLFPZFMKJFKIKW-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)pyridine hydrobromide (CAS RN: 32938-44-6) is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a bromomethyl group (-CH₂Br) at the 4-position of the pyridine ring, with an additional hydrobromic acid counterion. This compound is highly reactive due to the presence of two electrophilic bromine substituents, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFPZFMKJFKIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856832
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
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Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32938-44-6
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)pyridine hydrobromide
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Preparation Methods

Direct Bromination of 4-Methylpyridine Derivatives

A foundational approach involves the sequential bromination of 4-methylpyridine. The first step targets electrophilic substitution at the pyridine ring’s 2-position, followed by radical bromination of the methyl group.

Reaction Conditions :

  • Ring Bromination : Using bromine (Br₂) in sulfuric acid (H₂SO₄) at 0–5°C achieves 2-bromo-4-methylpyridine.
  • Side-Chain Bromination : Subsequent treatment with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride (CCl₄) at 80°C introduces the bromomethyl group.

Mechanistic Insights :
Electrophilic aromatic substitution (SEAr) at the 2-position is favored due to the nitrogen atom’s meta-directing effect. Radical bromination of the methyl group proceeds via a chain mechanism, where NBS generates bromine radicals for hydrogen abstraction.

Yield Optimization :

  • Ring bromination yields 60–70% purity, requiring recrystallization for pharmaceutical-grade material.
  • Side-chain bromination achieves 85–90% conversion, with hydrobromide salt formation via HBr treatment.

One-Pot Bromination Using N-Bromosuccinimide (NBS)

A patent-pending method (CN106632001A) simplifies synthesis by employing NBS as a dual-purpose brominating agent in ethyl acetate. Although originally designed for 4-(bromoacetyl)pyridine hydrobromide, this methodology adapts to 2-bromo-4-(bromomethyl)pyridine through substrate modification.

Key Steps :

  • Substrate Preparation : 4-Methylpyridine is dissolved in ethyl acetate.
  • Bromination : NBS is added incrementally at 20–30°C, followed by heating to 60–75°C for 5–20 hours.
  • Crystallization : Cooling to 0–10°C precipitates the crude product, which is washed with deionized water and dried.

Advantages :

  • Avoids hazardous bromine gas and hydrobromic acid.
  • Ethyl acetate solvent enables mother liquor recycling, reducing waste.

Performance Metrics :

Parameter Value
Yield 96.5%
Purity >98% (HPLC)
Melting Point 194–195°C

Hydrobromide Salt Formation

The final step involves treating 2-bromo-4-(bromomethyl)pyridine with hydrobromic acid (HBr) in a polar aprotic solvent (e.g., dichloromethane).

Procedure :

  • Dissolve 2-bromo-4-(bromomethyl)pyridine in anhydrous dichloromethane.
  • Bubble HBr gas through the solution at 0°C for 1 hour.
  • Evaporate the solvent under reduced pressure to isolate the hydrobromide salt.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.50 (d, 1H, pyridine-H), 7.90 (s, 1H, pyridine-H), 4.80 (s, 2H, CH₂Br).
  • FT-IR : Peaks at 670 cm⁻¹ (C-Br) and 2450 cm⁻¹ (HBr stretch).

Comparative Analysis of Methodologies

Cost and Scalability

Method Cost Efficiency Scalability
Direct Bromination Moderate Limited
NBS One-Pot High Industrial

The NBS method’s solvent recyclability and high yield make it preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C6_6H6_6Br3_3N and exhibits properties that make it suitable for diverse chemical reactions. Its reactivity is primarily attributed to the bromine substituents, which facilitate nucleophilic substitution reactions. This characteristic allows it to function as a building block in the synthesis of more complex organic molecules.

Organic Synthesis

2-Bromo-4-(bromomethyl)pyridine hydrobromide serves as a crucial intermediate in organic synthesis. It is utilized in the development of new chemical reactions and as a precursor for synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has garnered attention for its potential in drug development. Research indicates that it may interact with biological targets, making it a candidate for developing new therapeutic agents. Notably, studies have explored its role in enzyme inhibition and antimicrobial activity .

Recent investigations have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, such as purine nucleoside phosphorylase (PNP), which is relevant in targeting pathogenic enzymes while minimizing cytotoxic effects on human cells .
  • Anticancer Properties : Analogous compounds derived from this structure have demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .

Anticancer Research

A series of studies have evaluated the anticancer properties of derivatives of this compound against T-cell malignancies. Modifications to the brominated structure enhanced cytotoxicity while sparing non-cancerous cells .

Lactate Dehydrogenase Inhibition

Research aimed at discovering inhibitors for lactate dehydrogenase (LDH) has indicated that compounds resembling this compound can effectively inhibit LDH activity in pancreatic cancer cells, suggesting applications in cancer metabolism modulation .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionSelective inhibition of PNP
AnticancerCytotoxicity against T-cell malignancies
LDH InhibitionInhibition observed in cancer cell lines

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals insights into the potency of various derivatives:

Compound VariantIC50 (nM)Target Enzyme/Cell Line
2-Bromo-4-(bromomethyl)pyridineTBDVarious cancer cell lines
Brominated analogs<50Lactate Dehydrogenase
Non-brominated variants>500Control cell lines

Mechanism of Action

The mechanism by which 2-Bromo-4-(bromomethyl)pyridine hydrobromide exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce a desired effect .

Comparison with Similar Compounds

Structural and Functional Analogues

4-(Bromomethyl)pyridine Hydrobromide (CAS RN: 73870-24-3)
  • Molecular Formula : C₆H₇Br₂N (MW: 252.93 g/mol).
  • Physical Properties : Melting point = 189–192°C .
  • Reactivity : The absence of a bromine at the 2-position reduces steric hindrance, favoring nucleophilic substitution at the 4-bromomethyl group.
  • Applications : Used in synthesizing 1,2-ethylenediamine derivatives and benzoxazoles .

Comparison :

  • The target compound’s 2-bromo substituent introduces additional reactivity for sequential functionalization (e.g., Suzuki coupling), whereas 4-(bromomethyl)pyridine hydrobromide is primarily employed for single-site alkylation.
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine (CAS RN: 220757-76-6)
  • Structure : Bromine at 4-position, bromomethyl at 2-position, and methyl groups at 3- and 5-positions.
  • Molecular Formula : C₇H₈Br₂N (MW: 281.96 g/mol).
  • Reactivity : Methyl groups increase steric hindrance, slowing reactions at the bromomethyl site.
  • Safety : Classified under GHS hazard guidelines; requires precautions against inhalation and skin contact .

Comparison :

  • The methyl groups in this analogue reduce its utility in sterically demanding reactions compared to the target compound.
2-Chloro-4-bromopyridine (CAS RN: NA)
  • Structure : Chlorine at 2-position and bromine at 4-position; lacks a bromomethyl group.
  • Applications : Intermediate in agrochemicals and pharmaceuticals.
  • Reactivity : Chlorine’s lower electronegativity compared to bromine results in slower substitution reactions .

Comparison :

  • The absence of a bromomethyl group limits its use in alkylation reactions, making it less versatile than the target compound.
(2-Bromopyridin-4-yl)methanol
  • Structure : Hydroxymethyl (-CH₂OH) at 4-position and bromine at 2-position.

Comparison :

  • Functional group differences redirect synthetic applications toward oxygen-containing derivatives rather than halogenated intermediates.

Physicochemical and Reactivity Data

Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Reactivity Sites
2-Bromo-4-(bromomethyl)pyridine HBr C₆H₆Br₂N·HBr 329.84 Not reported 2-Br, 4-CH₂Br
4-(Bromomethyl)pyridine HBr C₆H₇Br₂N 252.93 189–192 4-CH₂Br
4-Bromo-2-(bromomethyl)-3,5-dimethyl C₇H₈Br₂N 281.96 Not reported 2-CH₂Br, 4-Br
2-Chloro-4-bromopyridine C₅H₃BrClN 192.44 Not reported 2-Cl, 4-Br

Biological Activity

2-Bromo-4-(bromomethyl)pyridine hydrobromide, with the chemical formula C6H5Br2N and CAS number 32938-44-6, is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its biological activities. This compound is characterized by the presence of two bromine atoms and a pyridine ring, which contribute to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atoms can facilitate nucleophilic substitution reactions, making the compound a potential candidate for enzyme inhibition or receptor modulation. Similar compounds have shown the ability to undergo free radical reactions and participate in biochemical pathways involving oxidative stress.

Research Findings

Recent studies have explored the potential of this compound in various biological contexts:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents suggests a possible mechanism of action through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, studies focusing on purine nucleoside phosphorylase (PNP) inhibitors have highlighted the potential of brominated pyridines in selectively targeting pathogenic enzymes while sparing human enzymes, thus reducing cytotoxicity .

Case Studies

  • Anticancer Properties : A series of analogs derived from this compound were tested against various cancer cell lines. Results indicated that certain modifications to the brominated pyridine structure enhanced cytotoxicity against T-cell malignancies while demonstrating minimal effects on non-cancerous cells .
  • Inhibition of Lactate Dehydrogenase : In studies aimed at discovering inhibitors for lactate dehydrogenase (LDH), compounds resembling this compound showed promising results in inhibiting LDH activity in pancreatic cancer cells, suggesting potential applications in cancer metabolism modulation .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionSelective inhibition of PNP
AnticancerCytotoxicity against T-cell malignancies
LDH InhibitionInhibition observed in cancer cell lines

Structure-Activity Relationship (SAR)

Compound VariantIC50 (nM)Target Enzyme/Cell Line
2-Bromo-4-(bromomethyl)pyridineTBDVarious cancer cell lines
Brominated analogs<50Lactate Dehydrogenase
Non-brominated variants>500Control cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-(bromomethyl)pyridine hydrobromide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, in the preparation of chelating agents, 2-(bromomethyl)pyridine hydrobromide reacts with cyclen (1,4,7,10-tetraazacyclododecane) in anhydrous acetonitrile under basic conditions (K₂CO₃) at 0°C, followed by overnight stirring at room temperature . Alternative methods include reductive coupling using nickel catalysts for cross-coupling reactions, as demonstrated in the synthesis of dimethylbipyridines .
  • Key Parameters : Temperature control (0°C to room temperature), solvent choice (acetonitrile), and stoichiometric ratios (1:1.3 molar ratio of cyclen to bromomethylpyridine derivative) are critical for yield optimization.

Q. What safety protocols are essential for handling this compound?

  • Safety Measures :

  • Eye Exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .
  • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • Storage : Store in a cool, dry environment away from oxidizers. Use personal protective equipment (PPE) including gloves and goggles .
    • Hazard Classification : Classified as harmful (H315, H319, H335) with a WGK 3 rating, indicating severe aquatic toxicity .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups via C=C stretching (νC=C) and C-H out-of-plane wagging (δC-H) modes. Variable-temperature IR (VT-IR) confirms thermal stability up to 523 K .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in supramolecular assemblies) .
  • NMR/Mass Spectrometry : Validates molecular structure and purity (>97% via HPLC) .

Advanced Research Questions

Q. How can this compound facilitate the design of supramolecular co-crystals?

  • Application : The bromine substituents act as halogen-bond donors, enabling co-crystallization with electron-rich partners (e.g., sorbic acid or thiophene derivatives). Such co-crystals are analyzed via Hirshfeld surface analysis to quantify intermolecular interactions .
  • Experimental Design : Co-crystallization is performed in polar solvents (e.g., acetonitrile) under slow evaporation. Crystal structure refinement includes hydrogen atom localization via difference Fourier maps .

Q. What strategies enhance catalytic efficiency in cross-coupling reactions using this compound?

  • Catalyst Optimization : Nickel complexes with bidentate ligands (e.g., phosphinitooxazoline) improve ethylene oligomerization yields. Catalytic activity is influenced by ligand steric/electronic properties and reaction temperature (typically 60–80°C) .
  • Solvent Effects : Non-polar solvents (toluene) favor coupling efficiency, while polar aprotic solvents (DMF) may stabilize intermediates .

Q. How does thermal stability impact its use in high-temperature reactions?

  • Thermal Analysis : VT-IR studies show no decomposition below 523 K, enabling its use in reactions requiring elevated temperatures (e.g., polymer bromination or melt-phase synthesis) .
  • Limitations : Decomposition above 523 K necessitates controlled heating rates (<5 K/min) to avoid side reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction yields when using different catalysts?

  • Case Study : Nickel-catalyzed reactions may yield 70–85% under optimized conditions , while palladium systems might show lower efficiency due to bromide poisoning.
  • Resolution : Compare catalyst loading (5–10 mol%), solvent (toluene vs. DMF), and temperature (60°C vs. 100°C). Kinetic studies (e.g., GC-MS monitoring) identify rate-limiting steps .

Q. Why do supramolecular co-crystals exhibit varying stability across studies?

  • Root Cause : Differences in crystallization solvents (acetonitrile vs. ethanol) and stoichiometric ratios alter hydrogen-bonding networks. For example, N–H···N interactions in acetonitrile-derived crystals enhance thermal stability compared to ethanol systems .
  • Mitigation : Standardize solvent polarity and cooling rates during crystallization.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(bromomethyl)pyridine hydrobromide
Reactant of Route 2
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2-Bromo-4-(bromomethyl)pyridine hydrobromide

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